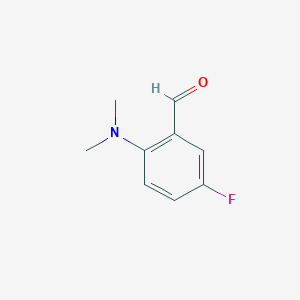

2-(Dimethylamino)-5-fluorobenzaldehyde

Beschreibung

This compound is structurally characterized by its electron-donating dimethylamino group, which enhances electron density at the aromatic ring, and the electron-withdrawing fluorine atom, creating a polarized electronic environment. Such a configuration makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like benzimidazoles (as seen in ) or as a co-initiator in polymer chemistry (). Its synthesis likely involves multi-step reactions, including nitration, reduction, and substitution, as inferred from analogous procedures in and .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYBTUKEJLGZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-fluorobenzaldehyde typically involves the introduction of the dimethylamino group and the fluorine atom onto the benzaldehyde ring through a series of chemical reactions. Common reagents and conditions used in these synthetic routes include:

Dimethylamine: Used to introduce the dimethylamino group.

Fluorinating agents: Such as hydrogen fluoride or fluorine gas, to introduce the fluorine atom.

Catalysts: Palladium on carbon (Pd/C) is often used to facilitate hydrogenation reactions.

Solvents: Ethanol (EtOH) and dimethylformamide (DMF) are commonly used as solvents in these reactions.

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-5-fluorobenzaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylamino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used for oxidation reactions.

Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Nucleophiles: Such as amines and thiols, are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-5-fluorobenzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(dimethylamino)-5-fluorobenzaldehyde, we compare it with structurally related fluorinated benzaldehyde derivatives. Key differences arise from substituent type, position, and electronic effects, as outlined below:

Table 1: Comparative Analysis of 2-(Dimethylamino)-5-fluorobenzaldehyde and Analogues

Key Findings

Electronic Effects: The dimethylamino group in 2-(dimethylamino)-5-fluorobenzaldehyde significantly increases electron density at the aromatic ring, making the aldehyde group more reactive toward nucleophiles compared to methoxy- or chloro-substituted analogues (e.g., 2-Fluoro-5-methoxybenzaldehyde and 2,4-Dichloro-5-fluorobenzaldehyde) . In resin chemistry, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in conversion efficiency, suggesting that para-substituted dimethylamino groups may offer superior electronic modulation compared to ortho positions .

Steric Effects: Bulky substituents, such as the dimethoxymethyl group in 5-(dimethoxymethyl)-2-fluorobenzaldehyde, hinder aldehyde reactivity due to steric hindrance, limiting its utility in reactions requiring facile nucleophilic attack .

Synthetic Utility: 2-(Dimethylamino)-5-fluorobenzaldehyde is a precursor for benzimidazole derivatives (), where its electron-rich aromatic ring facilitates condensation reactions with diamines. In contrast, chlorinated analogues (e.g., 2,4-Dichloro-5-fluorobenzaldehyde) are more suited for electrophilic substitution reactions in agrochemical synthesis .

Physical Properties: Resins containing dimethylamino-substituted benzoates exhibit superior mechanical properties compared to methacrylate derivatives (), implying that the choice of substituent (ester vs. methacrylate) and position (para vs. ortho) critically impacts material performance.

Biologische Aktivität

2-(Dimethylamino)-5-fluorobenzaldehyde (CAS No. 1096880-71-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cellular processes, and relevant case studies.

- Molecular Formula: C9H10FNO

- Molecular Weight: 169.18 g/mol

- Appearance: White to light yellow crystalline powder

2-(Dimethylamino)-5-fluorobenzaldehyde exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by forming reversible covalent bonds with active site residues, particularly serine residues. This interaction leads to modulation of enzymatic activity and subsequent changes in metabolic pathways.

- Cell Signaling Modulation: It influences cell signaling pathways, which can alter gene expression and cellular metabolism. For instance, it has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and changes in gene expression profiles.

Anticancer Activity

2-(Dimethylamino)-5-fluorobenzaldehyde has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

Case Study: In a study involving xenograft models, administration of 2-(Dimethylamino)-5-fluorobenzaldehyde resulted in significant tumor size reduction after 15 days of treatment, indicating its potential as a therapeutic agent against tumors .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. It has been shown to exhibit antagonistic activity against NMDA receptors, which are implicated in neurodegenerative diseases. The compound's ability to modulate excitotoxicity offers potential therapeutic applications in conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of 2-(Dimethylamino)-5-fluorobenzaldehyde indicates that it is rapidly absorbed following administration, with peak plasma concentrations achieved within a few hours. The compound exhibits moderate bioavailability and is primarily metabolized in the liver.

Toxicity and Safety Profile

While initial studies suggest that 2-(Dimethylamino)-5-fluorobenzaldehyde has low toxicity at therapeutic doses, further investigations are necessary to fully understand its safety profile. Long-term studies have indicated potential adverse effects at higher concentrations, necessitating careful dose management in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.